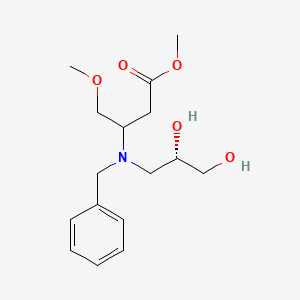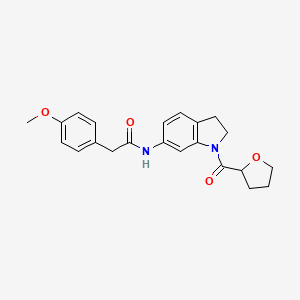
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of specific proteins that are involved in various cellular processes. Compound X binds to the active site of these proteins and prevents their activity, leading to the inhibition of cell growth or modulation of neuronal activity. The exact mechanism of action of Compound X is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, Compound X has been shown to improve cognitive function, enhance synaptic plasticity, and modulate neuronal activity. Further research is needed to fully understand the biochemical and physiological effects of Compound X.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also some limitations to its use. Compound X is a relatively new compound, and its synthesis method is complex and requires expertise in organic chemistry. In addition, the cost of Compound X is relatively high, which may limit its use in some research fields.
Future Directions
There are several future directions for the research on Compound X. One direction is to further investigate its mechanism of action and identify specific protein targets. This knowledge could lead to the development of new drugs with improved efficacy and safety profiles. Another direction is to explore the potential applications of Compound X in other research fields, such as immunology and infectious diseases. Finally, there is a need to optimize the synthesis method of Compound X to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
Compound X is a promising compound with potential applications in various research fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is still under investigation. Further research is needed to fully understand the biochemical and physiological effects of Compound X and to identify its specific protein targets. Despite its limitations, Compound X has the potential to lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of Compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1-(tetrahydrofuran-2-carbonyl)indole-6-carboxylic acid, followed by the reaction with 4-methoxyaniline to obtain the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to obtain Compound X. The synthesis of Compound X has been optimized to achieve high yields and purity.
Scientific Research Applications
Compound X has shown potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, Compound X has been shown to modulate neuronal activity and improve cognitive function. In drug discovery, Compound X has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-8-4-15(5-9-18)13-21(25)23-17-7-6-16-10-11-24(19(16)14-17)22(26)20-3-2-12-28-20/h4-9,14,20H,2-3,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUDICVQXQXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

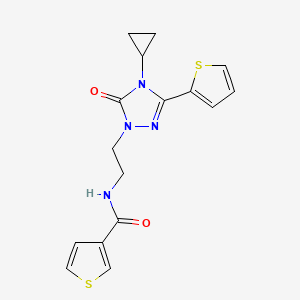
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)

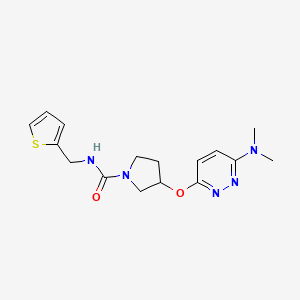
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
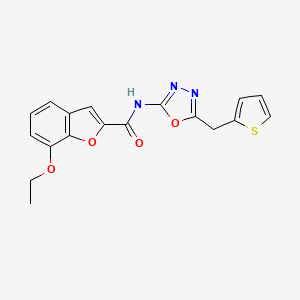
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)
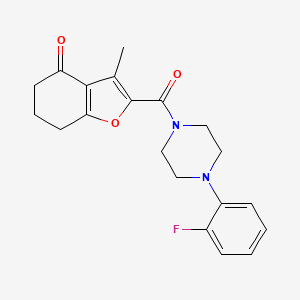

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid](/img/structure/B2787704.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
